molecular formula C36H43N5O6 B12083385 Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate

Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate

Cat. No.: B12083385
M. Wt: 641.8 g/mol
InChI Key: QKYAFWNZSJXZFS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a piperidine ring, and a pyrrolopyrimidine moiety, making it a unique and versatile molecule for chemical and biological studies.

Preparation Methods

The synthesis of tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the pyrrolopyrimidine core through a suitable coupling reaction.

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring system.

    Attachment of the tert-butyl group:

    Final coupling and deprotection: This step involves the coupling of the piperidine and pyrrolopyrimidine moieties, followed by deprotection to yield the final compound.

Chemical Reactions Analysis

Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrrolopyrimidine rings, to introduce various functional groups.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is being studied for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the study.

Comparison with Similar Compounds

Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-hydroxy-3-methoxyphenyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the pyrrolopyrimidine moiety.

    Tert-butyl 4-(4-hydroxy-4-phenylpiperidine-1-carbonyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the methoxyphenyl group.

    Tert-butyl 4-(4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate: This compound has a similar structure but lacks the tert-butyl group.

These comparisons highlight the unique features of this compound, such as the presence of the pyrrolopyrimidine moiety and the methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C36H43N5O6

Molecular Weight

641.8 g/mol

IUPAC Name

tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C36H43N5O6/c1-35(2,3)47-34(44)39-18-14-28(30(22-39)25-8-6-5-7-9-25)32(42)38-20-16-36(45,17-21-38)23-40-24-37-31-29(33(40)43)15-19-41(31)26-10-12-27(46-4)13-11-26/h5-13,15,19,24,28,30,45H,14,16-18,20-23H2,1-4H3

InChI Key

QKYAFWNZSJXZFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O

Origin of Product

United States

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